1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Description
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS: 190723-14-9, molecular formula: C₁₀H₉Br₂NO₂S) is a brominated thieno-pyrrole-dione derivative with a linear butyl side chain at the N5 position. This compound serves as a critical monomer in synthesizing low band-gap conjugated polymers for organic photovoltaics (OPVs) and field-effect transistors (OFETs) due to its strong electron-withdrawing bromine substituents and planar backbone . Its synthesis typically involves bromination of the parent 5-butyl-thieno[3,4-c]pyrrole-4,6-dione using reagents like N-bromosuccinimide (NBS) under acidic conditions .
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO2S/c1-2-3-4-13-9(14)5-6(10(13)15)8(12)16-7(5)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEDHDBRHPTGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves the bromination of a precursor thieno[3,4-c]pyrrole compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione depends on its application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length Variants
A key structural variable in this family is the alkyl chain length at the N5 position, which modulates solubility, crystallinity, and device performance.
Key Findings :
- Longer alkyl chains (e.g., octyl or dodecyl) enhance solubility in organic solvents, facilitating solution-processed device fabrication .
- The octyl derivative (TPD-C8) exhibits a defined melting point (105–109°C), suggesting improved crystallinity compared to shorter-chain analogs .
- The butyl variant balances moderate solubility with efficient π-π stacking, making it suitable for bulk heterojunction OPVs .
Substituent Effects: Bromine vs. Heterocyclic Donors
Replacing bromine with electron-rich heterocycles (e.g., furan or selenophene) alters electronic properties:
Key Findings :
- Bromine’s strong electron-withdrawing effect lowers the LUMO level (-3.5 eV vs. -3.0 eV for FTPF), enhancing electron affinity in polymers .
- Heterocyclic donors (furan/selenophene) increase HOMO levels, favoring hole transport in OFETs .
Branched vs. Linear Alkyl Chains
Branched chains (e.g., 2-ethylhexyl) reduce crystallinity but improve thin-film morphology:
| Compound Name | Alkyl Chain | Charge Mobility (cm²/Vs) | Device Performance |
|---|---|---|---|
| 1,3-Dibromo-5-butyl | Linear | 0.01–0.1 | Moderate OPV efficiency |
| 2DQTT-o-B | Branched (2-ethylhexyl) | 0.5–1.5 | High-performance OFETs |
Biological Activity
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (CAS No. 190723-14-9) is a synthetic compound that belongs to the class of thienopyrroles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and material science. This article reviews the current understanding of its biological activity, including anticancer properties and other pharmacological effects.
The molecular formula of this compound is , with a molecular weight of 367.06 g/mol. The compound features a thienopyrrole structure that is significant in its biological interactions and applications in organic electronics .
Anticancer Properties
Research has indicated that thienopyrrole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation. The mechanism often involves interaction with ATP-binding sites on growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
Table 1: Summary of Biological Activity Studies on Thienopyrrole Derivatives
| Study Reference | Compound Tested | Cell Lines | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Dubinina et al. (2007) | 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116, SW-620 | 1.0–1.6 | EGFR/VEGFR inhibition |
| Kuznietsova et al. (2013) | 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Colon cancer model | N/A | Antitumor activity |
| Garmanchuk et al. (2016) | Various thienopyrroles | Multiple cancer types | N/A | Intercalation into membranes |
These findings suggest that this compound may exhibit similar properties due to its structural analogies with other active compounds.
The proposed mechanisms through which thienopyrrole derivatives exert their biological effects include:
- Inhibition of Kinase Activity : Compounds interact with ATP-binding sites on kinases involved in cell signaling pathways.
- Membrane Intercalation : The compounds may insert themselves into lipid bilayers, altering membrane dynamics and affecting cellular signaling.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells .
Case Studies
Recent studies involving thienopyrrole derivatives highlight their potential as therapeutic agents:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
